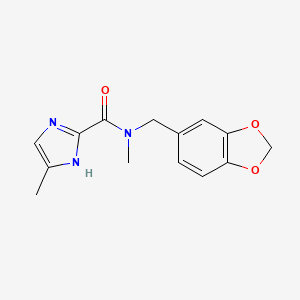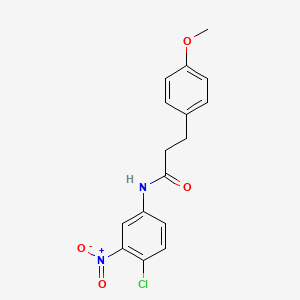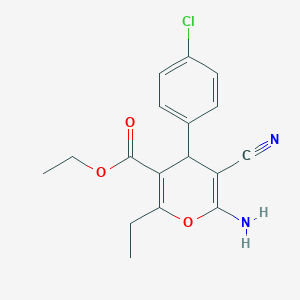
ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate is a complex organic compound belonging to the pyran family. This compound features a pyran ring substituted with various functional groups, including an amino group, a cyano group, a chlorophenyl group, and an ethyl group. Its intricate structure makes it a valuable intermediate in organic synthesis and a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method is the cycloaddition reaction of appropriate electrophilic and nucleophilic reagents. The reaction conditions often require precise control of temperature, pressure, and solvent choice to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical engineering techniques. Continuous flow reactors and automated systems can be employed to maintain consistent reaction conditions and improve efficiency. Purification steps, such as recrystallization or chromatography, are crucial to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The reactions can yield various products, such as oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity allows for the construction of diverse chemical structures, making it valuable in synthetic chemistry research.
Biology: Research has shown that derivatives of this compound exhibit biological activity, including potential antiviral, anti-inflammatory, and anticancer properties. These properties make it a candidate for drug development and therapeutic applications.
Medicine: The compound's derivatives are being investigated for their medicinal potential. Studies are exploring their use in treating various diseases, leveraging their biological activity to develop new pharmaceuticals.
Industry: In the chemical industry, ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate is used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The cyano group, for instance, can act as an electrophile, reacting with nucleophiles in biological systems. The amino group can form hydrogen bonds, influencing the compound's binding affinity to receptors and enzymes.
Molecular Targets and Pathways:
Receptors: The compound may bind to specific receptors in cells, modulating their activity.
Enzymes: It can inhibit or activate certain enzymes, altering biochemical pathways.
Pathways: The compound's derivatives may interfere with signaling pathways involved in disease processes, such as inflammation or cancer progression.
Comparison with Similar Compounds
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: A structurally similar compound with a methyl group instead of an ethyl group.
2-Amino-4-(4-chlorophenyl)-6-ethyl-5-methylnicotinonitrile: Another related compound with a different heterocyclic structure.
Uniqueness: Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in both research and industry.
Properties
IUPAC Name |
ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-3-13-15(17(21)22-4-2)14(12(9-19)16(20)23-13)10-5-7-11(18)8-6-10/h5-8,14H,3-4,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXGGLUGRDBVNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)Cl)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[3-(1H-pyrazol-1-yl)propyl]-2-pyridinamine](/img/structure/B5118817.png)
![2-(1-ethyl-4-piperidinyl)-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B5118826.png)
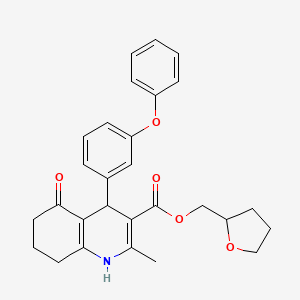
![5-(4-chloro-3-nitrophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5118836.png)
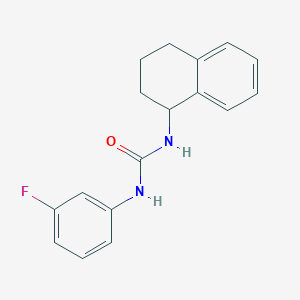
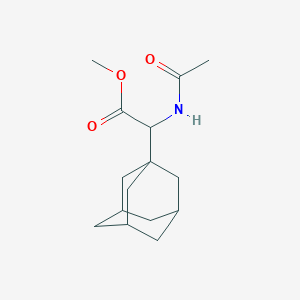
![N-[(4-chlorophenyl)methyl]-4-phenoxybutanamide](/img/structure/B5118869.png)
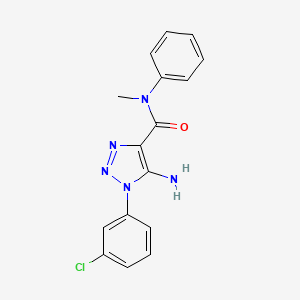
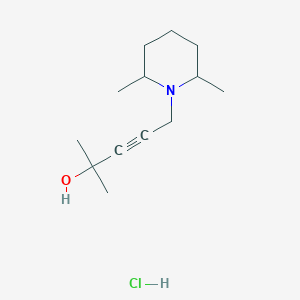
![N-(2,5-dichlorophenyl)-3-[[2-(4-fluorophenoxy)acetyl]amino]-4-methoxybenzamide](/img/structure/B5118898.png)
![1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene](/img/structure/B5118904.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B5118911.png)
